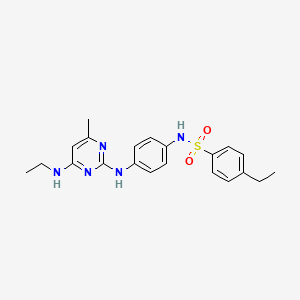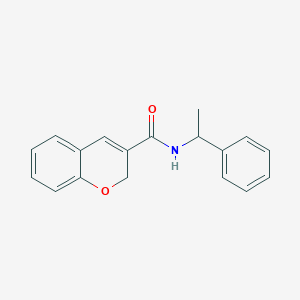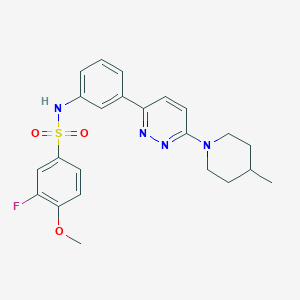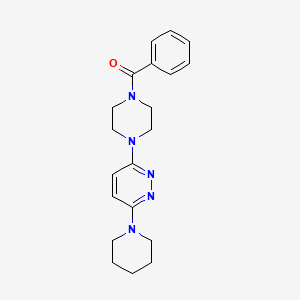![molecular formula C22H22BrN5O4 B14971821 7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971821.png)
7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazolopyrimidine core, substituted with bromine, ethoxy, hydroxy, and methoxy groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and 4-methoxyaniline. The synthesis may involve:
Condensation Reactions: Combining the aldehyde and aniline derivatives under acidic or basic conditions.
Cyclization: Formation of the triazolopyrimidine core through cyclization reactions, often using reagents like hydrazine or its derivatives.
Functional Group Modifications: Introduction of the carboxamide group and other substituents through various organic reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Similar in structure but with different substituents.
4-Bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole: Shares the bromine and methoxy substituents but has a different core structure.
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Contains the bromo, ethoxy, and hydroxy groups but lacks the triazolopyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the triazolopyrimidine core, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H22BrN5O4 |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H22BrN5O4/c1-4-32-17-10-13(9-16(23)20(17)29)19-18(12(2)26-22-24-11-25-28(19)22)21(30)27-14-5-7-15(31-3)8-6-14/h5-11,19,29H,4H2,1-3H3,(H,27,30)(H,24,25,26) |
InChI Key |
OTSVEESTHMPWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide](/img/structure/B14971741.png)

![7'-hydroxy-8-methoxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971767.png)
![N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14971777.png)

![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide](/img/structure/B14971788.png)
![7-(2-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971791.png)
![N-mesityl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B14971799.png)

![1-ethyl-6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B14971813.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14971817.png)


![6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14971830.png)
